Boc-NH-PEG2-C2-amido-C4-acid
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Overview
Description
Boc-NH-PEG2-C2-amido-C4-acid: is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target specific proteins for degradation. The compound has a molecular formula of C₁₇H₃₂N₂O₇ and a molecular weight of 376.45.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-NH-PEG2-C2-amido-C4-acid involves multiple steps, typically starting with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The PEG (polyethylene glycol) chain is then introduced, followed by the addition of the amido and acid groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The product is typically purified using chromatography and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Boc-NH-PEG2-C2-amido-C4-acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be deprotected under mild acidic conditions to form the free amine.
Coupling Reactions: The compound can be used in coupling reactions to form PROTACs by linking it to other molecules.
Common Reagents and Conditions:
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are commonly used for deprotecting the Boc group.
Coupling: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are used in coupling reactions.
Major Products: The major products formed from these reactions are PROTAC molecules, which are used in targeted protein degradation .
Scientific Research Applications
Boc-NH-PEG2-C2-amido-C4-acid has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular pathways.
Industry: Utilized in the development of new materials and nanotechnology.
Mechanism of Action
The mechanism of action of Boc-NH-PEG2-C2-amido-C4-acid involves its role as a linker in PROTAC molecules. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain in this compound increases the solubility and stability of the PROTAC molecule.
Comparison with Similar Compounds
Fmoc-N-amido-PEG2-acetic acid: Another PEG-based linker used in the synthesis of PROTACs.
Br-PEG4-NHBoc: A PEG linker containing a bromide group and a Boc-protected amino group.
Uniqueness: Boc-NH-PEG2-C2-amido-C4-acid is unique due to its specific structure, which includes a Boc-protected amino group, a PEG chain, and an amido acid group. This structure provides the compound with high solubility and stability, making it an ideal linker for PROTAC synthesis.
Properties
Molecular Formula |
C17H32N2O7 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C17H32N2O7/c1-17(2,3)26-16(23)19-9-11-25-13-12-24-10-8-18-14(20)6-4-5-7-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
InChI Key |
DNAOLRLMHJNXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC(=O)O |
Origin of Product |
United States |
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